molecular formula C10H18N4O2S B1614275 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 78168-93-1

1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B1614275
CAS No.: 78168-93-1
M. Wt: 258.34 g/mol
InChI Key: KOKBUARVIJVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an amino group, a dimethylpropyl group, and an ethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.

    Introduction of Substituents: The amino, dimethylpropyl, and ethylthio groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.

    1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(propylthio)-: Similar structure but with a propylthio group instead of an ethylthio group.

Uniqueness

The uniqueness of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

78168-93-1

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H18N4O2S/c1-5-17-8-12-7(15)13(6-10(2,3)4)9(16)14(8)11/h5-6,11H2,1-4H3

InChI Key

KOKBUARVIJVMMM-UHFFFAOYSA-N

SMILES

CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C

Canonical SMILES

CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C

78168-93-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.2 g (0.015 mol) of 1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-1), 3 g (0.015 mol) of S-ethyl-isothiosemicarbazide hydrobromide (VI-1, X=Br) and a spatula-tip of p-toluenesulphonic acid in 80 ml of toluene are stirred at 50°-55° C. for 12 hours. After the mixture has cooled, 0.6 g (0.015 mol) of sodium hydroxide in 5.4 g of water is added dropwise and the mixture is stirred at room temperature for 1 hour. The solid which has precipitated is filtered off and dried. 3.75 g (=95% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 204°-205° C. are obtained.
Name
1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
S-ethyl-isothiosemicarbazide hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.1 g of p-toluenesulphonic acid and 5.4 ml of water are added to a solution of 34.1 g (0.114 mol) of 1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-2) in 150 ml of isopropanol at 60° C. and the mixture is stirred at 60° C. for one hour, during which most of the reaction product crystallises out. About 80 ml of material are distilled off under 200-300 mbar, the concentrate is cooled at 0° C. and the crystals are filtered off with suction and washed with a little methanol. 26.8 g (91% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 202°-204° C. are obtained. ##STR25## (A) X=Br⃝
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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